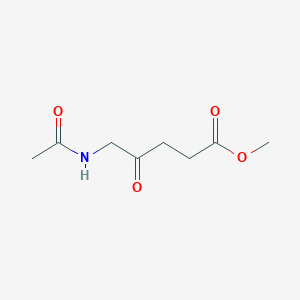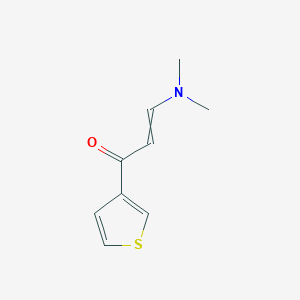
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is a complex organic compound known for its unique structure and properties. It is primarily used in various chemical reactions and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,2-dicarboxylic acid with diphenylphosphanyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Wissenschaftliche Forschungsanwendungen
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is unique due to its phosphanyl functional groups, which provide distinct reactivity and coordination properties compared to other benzenedicarboxylic acids. This uniqueness makes it particularly valuable in catalysis and material science .
Eigenschaften
CAS-Nummer |
77462-00-1 |
|---|---|
Molekularformel |
C37H33NO5P2 |
Molekulargewicht |
633.6 g/mol |
IUPAC-Name |
4-[bis(2-diphenylphosphanylethyl)carbamoyl]phthalic acid |
InChI |
InChI=1S/C37H33NO5P2/c39-35(28-21-22-33(36(40)41)34(27-28)37(42)43)38(23-25-44(29-13-5-1-6-14-29)30-15-7-2-8-16-30)24-26-45(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,27H,23-26H2,(H,40,41)(H,42,43) |
InChI-Schlüssel |
UBUUBOOCQUPKGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5 |
Key on ui other cas no. |
77462-00-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1617378.png)

![[1-(Bromomethyl)propyl]benzene](/img/structure/B1617380.png)






